N-Acetyl Sulfadiazine-13C6

Beschreibung

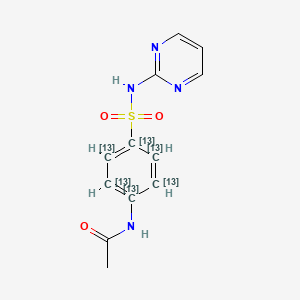

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-(pyrimidin-2-ylsulfamoyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)/i3+1,4+1,5+1,6+1,10+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIZUWGMNCUKGU-BULCFLCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Acetyl Sulfadiazine-13C6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties, experimental protocols, and metabolic context of N-Acetyl Sulfadiazine-13C6. This isotopically labeled internal standard is crucial for the accurate quantification of N-Acetyl Sulfadiazine (B1682646), the major metabolite of the antibiotic Sulfadiazine, in various biological matrices.

Core Chemical Properties

This compound is a stable isotope-labeled derivative of N-Acetyl Sulfadiazine, with six carbon-13 atoms incorporated into the phenyl ring. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

| Property | Value | Source |

| Chemical Name | N-[4-(pyrimidin-2-ylsulfamoyl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl]acetamide | [1] |

| Molecular Formula | C₆¹³C₆H₁₂N₄O₃S | [2][3] |

| Molecular Weight | 298.27 g/mol | [2][3] |

| CAS Number | 1217089-17-2 | [4] |

| Appearance | White Solid | [4] |

| Melting Point | 249-251°C (for unlabeled) | [] |

| Boiling Point | Data not available | |

| Solubility | Slightly soluble in DMSO and Methanol | [] |

| Storage | 2-8°C Refrigerator | [4] |

Metabolic Pathway of Sulfadiazine

N-Acetyl Sulfadiazine is the primary metabolite of Sulfadiazine, formed through the enzymatic action of N-acetyltransferase (NAT). This metabolic conversion is a critical step in the detoxification and elimination of Sulfadiazine from the body. The polymorphic nature of NAT can lead to variations in the rate of acetylation among individuals, affecting the drug's efficacy and potential for adverse reactions[6][7].

Caption: Metabolic conversion of Sulfadiazine to N-Acetyl Sulfadiazine.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for preparing isotopically labeled sulfonamides[8]. The general approach involves a multi-step synthesis starting from commercially available 13C-labeled aniline.

Workflow for the Synthesis of this compound

Caption: A multi-step workflow for the synthesis of this compound.

Detailed Methodology:

-

Acetylation of Aniline-13C6:

-

React uniformly labeled Aniline-13C6 with acetic anhydride.

-

The reaction is typically carried out in an inert solvent.

-

The resulting N-Acetylaniline-13C6 is then isolated and purified.

-

-

Chlorosulfonation:

-

Treat the N-Acetylaniline-13C6 with chlorosulfonic acid.

-

This step introduces the sulfonyl chloride group to the phenyl ring, forming N-Acetylsulfanilyl Chloride-13C6.

-

Careful temperature control is crucial during this exothermic reaction.

-

-

Condensation:

-

Condense the N-Acetylsulfanilyl Chloride-13C6 with 2-aminopyrimidine.

-

This reaction forms the sulfonamide linkage and yields this compound.

-

The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

-

-

Purification:

-

The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity for use as an analytical standard.

-

Analytical Method: LC-MS/MS for Quantification

An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is the standard for the quantitative analysis of N-Acetyl Sulfadiazine in biological samples, utilizing this compound as an internal standard.

Experimental Parameters for LC-MS/MS Analysis:

| Parameter | Typical Conditions |

| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Source | Electrospray Ionization (ESI), typically in positive or negative mode |

| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical):

-

N-Acetyl Sulfadiazine: [M+H]⁺ > fragment ions

-

This compound: [M+H+6]⁺ > fragment ions+6

Sample Preparation:

-

Protein Precipitation: Precipitate proteins in the biological sample (e.g., plasma, urine) using a solvent like acetonitrile or methanol.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant containing the analyte and internal standard to a clean tube.

-

Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.

Spectral Data

Mass spectrometry data for the unlabeled N-Acetyl Sulfadiazine shows a precursor ion [M+H]⁺ at m/z 293.0702. For this compound, this peak would be shifted to approximately m/z 299.

Conclusion

This compound is an indispensable tool for pharmacokinetic and metabolic studies of Sulfadiazine. Its well-defined chemical properties and the availability of robust analytical methods enable researchers to obtain accurate and reliable quantitative data. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its application in drug development and clinical research.

References

- 1. This compound | C12H12N4O3S | CID 46780050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 6. Identification of cytochrome P450 and arylamine N-acetyltransferase isoforms involved in sulfadiazine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

N-Acetyl Sulfadiazine-13C6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on N-Acetyl Sulfadiazine-13C6, a key metabolite of the antibiotic sulfadiazine (B1682646). This isotopically labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetics, and bioanalytical method development. This guide summarizes its chemical and physical properties, details its role in the metabolic pathway of sulfadiazine, and provides a representative experimental protocol for its use as an internal standard in quantitative analysis.

Core Compound Data

This compound is the N-acetylated metabolite of sulfadiazine, where the six carbon atoms of the benzene (B151609) ring are replaced with the stable isotope carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of N-Acetyl Sulfadiazine or sulfadiazine in biological matrices.

| Property | Value | Reference |

| Chemical Name | N-[4-(pyrimidin-2-ylsulfamoyl)(1,2,3,4,5,6-13C6)phenyl]acetamide | |

| Molecular Formula | C₆¹³C₆H₁₂N₄O₃S | [1] |

| Molecular Weight | 298.27 g/mol | [1] |

| CAS Number | 1217089-17-2 | |

| Appearance | White to Off-White Solid | |

| Storage | -20°C for long-term storage | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| Unlabeled CAS Number | 127-74-2 | [1] |

Metabolic Pathway of Sulfadiazine

Sulfadiazine is primarily metabolized in the liver via N-acetylation to form N-Acetyl Sulfadiazine. This reaction is catalyzed by the enzyme N-acetyltransferase 2 (NAT2), a polymorphic enzyme that can lead to interindividual variations in drug metabolism.[2][3][4][5][6] Individuals can be classified as rapid, intermediate, or slow acetylators, which can affect the plasma concentrations and clearance of sulfadiazine and its acetylated metabolite.

Experimental Protocols

The following is a representative experimental protocol for the quantification of N-Acetyl Sulfadiazine in human plasma using this compound as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a synthesized example based on common bioanalytical methods for sulfonamides.[7][8][9][10][11]

Preparation of Stock and Working Solutions

-

N-Acetyl Sulfadiazine Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Acetyl Sulfadiazine in methanol.

-

This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the N-Acetyl Sulfadiazine stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

N-Acetyl Sulfadiazine: Precursor ion > Product ion

-

This compound: Precursor ion+6 > Product ion

-

-

Quantification

Construct a calibration curve by plotting the peak area ratio of N-Acetyl Sulfadiazine to this compound against the concentration of the calibration standards. Determine the concentration of N-Acetyl Sulfadiazine in the plasma samples from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioanalytical method using an internal standard for quantification by LC-MS/MS.

Safety Information

This compound is intended for research use only.[1] As with any chemical, appropriate safety precautions should be taken. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and potential hazards.[12][13] General laboratory safety practices, including the use of personal protective equipment, are recommended.

References

- 1. scbt.com [scbt.com]

- 2. Identification of cytochrome P450 and arylamine N-acetyltransferase isoforms involved in sulfadiazine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acetyltransferase 2 slow acetylator genotype associated with adverse effects of sulfasalazine in the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacogenetic characterization of sulfasalazine disposition based on NAT2 and ABCG2 (BCRP) gene polymorphisms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetyltransferase 2 slow acetylator genotype associated with adverse effects of sulphasalazine in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity [frontiersin.org]

- 7. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journalofchemistry.org [journalofchemistry.org]

- 11. Development and validation of an LC-MS-MS method for the simultaneous determination of sulforaphane and its metabolites in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. fishersci.com [fishersci.com]

Technical Guide: N-Acetyl Sulfadiazine-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl Sulfadiazine-13C6, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic research involving the antibiotic sulfadiazine (B1682646).

Chemical Identity and Properties

This compound is the isotopically labeled form of N-Acetyl Sulfadiazine, the primary metabolite of the sulfonamide antibiotic, Sulfadiazine. The six carbon atoms on the phenyl ring are replaced with Carbon-13 isotopes, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is distinguishable by its mass.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Citation |

| CAS Number | 1217089-17-2 | [1][2][3][4] |

| Unlabeled CAS Number | 127-74-2 | [4][5][6] |

| Molecular Formula | C₆¹³C₆H₁₂N₄O₃S | [1][3][4] |

| IUPAC Name | N-[4-(pyrimidin-2-ylsulfamoyl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl]acetamide | [6][7] |

| Synonyms | N-[4-[(2-Pyrimidinylamino)sulfonyl]phenyl-13C6]acetamide, N4-Acetylsulfadiazine-13C6, 4'-(2-Pyrimidinylsulfamoyl)acetanilide-13C6 | [1][4][5] |

Physicochemical Data

This table outlines the key physical and chemical properties of this compound.

| Property | Value | Citation |

| Molecular Weight | 298.27 g/mol | [1][3][4][5] |

| Monoisotopic Mass | 298.08314044 Da | [7] |

| Purity | ≥98% | [8] |

| Isotopic Enrichment | ≥99 atom % ¹³C | [8] |

| Appearance | Neat (solid) | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [] |

| Computed XLogP3-AA | -0.2 | [7] |

Synthesis and Metabolism

General Synthesis Pathway

While the specific, proprietary synthesis protocol for the ¹³C₆ labeled compound is not publicly available, the general synthesis of N-acetylated sulfonamides provides a likely pathway. The synthesis of the parent drug, sulfadiazine, typically concludes with a hydrolysis step to remove the acetyl group. To produce N-Acetyl Sulfadiazine, this final step is omitted.

The process generally involves:

-

Acetylation of Aniline (B41778): Aniline is acetylated using acetic anhydride (B1165640) to form acetanilide (B955).

-

Chlorosulfonation: The acetanilide reacts with chlorosulfonic acid to produce 4-acetylaminobenzenesulfonyl chloride.[10]

-

Condensation: The resulting sulfonyl chloride is reacted with 2-aminopyrimidine. This condensation reaction links the two main fragments of the molecule.[10]

The ¹³C₆ labeling would be introduced by starting with an appropriately labeled aniline derivative.

Caption: General synthesis pathway for N-Acetyl Sulfadiazine-¹³C₆.

Metabolic Pathway

In biological systems, sulfadiazine is primarily metabolized in the liver via N-acetylation to form N-Acetyl Sulfadiazine.[5] This reaction is a major pathway for the detoxification and elimination of the drug.[11][12] A secondary, less prominent metabolic route is hydroxylation.[11][12] The resulting acetylated metabolite is then excreted.

Caption: Metabolic fate of Sulfadiazine in the body.

Experimental Protocols and Applications

This compound is intended for laboratory and research use only.[2] Its primary application is as an internal standard for the accurate quantification of N-Acetyl Sulfadiazine in biological matrices like plasma, muscle, and other tissues.[13]

Methodology: Analyte Quantification using LC-MS/MS

The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation (e.g., protein precipitation, extraction) and instrument response (e.g., ion suppression/enhancement in mass spectrometry).[13]

Objective: To accurately measure the concentration of N-Acetyl Sulfadiazine in a biological sample (e.g., plasma).

Protocol Outline:

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, tissue homogenate).

-

Aliquot a precise volume of the sample into a microcentrifuge tube.

-

Add a known concentration of the internal standard, this compound.

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol. Vortex to mix.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant containing the analyte and internal standard to a clean tube or HPLC vial.

-

Evaporate the solvent and reconstitute in a mobile phase-compatible solution if necessary.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).

-

The analyte and the ¹³C₆-labeled internal standard will co-elute from the chromatography column but will have different mass-to-charge (m/z) ratios.

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the unlabeled analyte and the labeled internal standard (Multiple Reaction Monitoring or MRM mode).

-

-

Data Analysis:

-

Create a calibration curve using standards with known concentrations of unlabeled N-Acetyl Sulfadiazine and a fixed concentration of the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample.

-

Determine the concentration of N-Acetyl Sulfadiazine in the unknown samples by interpolating their peak area ratios against the calibration curve.

-

Caption: Experimental workflow for quantification using a labeled internal standard.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. clinivex.com [clinivex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound | C12H12N4O3S | CID 46780050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 10. echemcom.com [echemcom.com]

- 11. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Acetyl Sulfadiazine Reference Standard|RUO [benchchem.com]

N-Acetyl Sulfadiazine-13C6: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl Sulfadiazine-13C6, a stable isotope-labeled metabolite of the sulfonamide antibiotic sulfadiazine, is a critical tool in pharmacokinetic and metabolic research. While its parent compound, sulfadiazine, is a well-established competitive inhibitor of bacterial dihydropteroate (B1496061) synthase (DHPS), this guide elucidates the more nuanced mechanism of action of N-Acetyl Sulfadiazine. In its acetylated form, the compound exhibits a significant reduction or complete loss of direct antibacterial activity. However, its role as a potential prodrug, undergoing in vivo deacetylation to release the active sulfadiazine, is a key aspect of its overall pharmacological profile. This document provides a comprehensive overview of the underlying biochemical pathways, supported by experimental evidence, and detailed methodologies for the assessment of its activity.

Introduction

Sulfonamide antibiotics have been a cornerstone of antimicrobial therapy for decades. Their efficacy stems from their ability to disrupt the bacterial synthesis of folic acid, an essential nutrient for proliferation. Sulfadiazine is a prominent member of this class, and its primary metabolite is N-Acetyl Sulfadiazine. The introduction of a 13C6 stable isotope label in this compound provides a powerful analytical tool for tracing its metabolic fate without altering its biological properties. Understanding the precise mechanism of action of this metabolite is crucial for interpreting pharmacokinetic data and for the development of new sulfonamide-based therapeutics.

The Role of the Folate Biosynthesis Pathway

Bacteria, unlike mammals who obtain folate from their diet, must synthesize it de novo. This metabolic pathway is therefore an ideal target for selective antibacterial agents. The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate. This is a critical step in the formation of tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids.

Signaling Pathway: Bacterial Folate Synthesis

Caption: Bacterial folate biosynthesis pathway.

Mechanism of Action: A Dual Perspective

The mechanism of action of N-Acetyl Sulfadiazine is best understood by considering both its direct interaction with DHPS and its metabolic conversion to sulfadiazine.

Direct Activity of N-Acetyl Sulfadiazine on Dihydropteroate Synthase

In its native, acetylated form, N-Acetyl Sulfadiazine is a poor inhibitor of dihydropteroate synthase. The acetylation of the para-amino group, which is critical for mimicking the natural substrate PABA, leads to a significant loss of binding affinity to the active site of the enzyme.[1] In vitro studies have demonstrated that N4-acetyl sulfonamide metabolites possess no significant antimicrobial activity.[2] Disubstitution of the arylamine groups of sulfonamides, which includes N-acetylation, has been shown to result in a complete loss of inhibitory activity against DHPS.[1]

This is a critical distinction from its parent compound, sulfadiazine, which acts as a potent competitive inhibitor of DHPS.

Prodrug Hypothesis: In Vivo Deacetylation

While lacking direct antibacterial efficacy, N-Acetyl Sulfadiazine can function as a prodrug. In vivo, it can be deacetylated by enzymes such as acylase I, to yield the active parent compound, sulfadiazine.[3] This metabolic conversion regenerates the free para-amino group, restoring the molecule's ability to competitively inhibit DHPS.

The extent of deacetylation can vary depending on the specific sulfonamide and the animal species. For sulfadiazine, deacetylation has been observed, though the rate may be lower compared to other sulfonamides. This in vivo conversion is a crucial factor in the overall pharmacokinetic and pharmacodynamic profile of administered sulfadiazine, as the acetylated metabolite can act as a circulating reservoir that is gradually converted back to the active form.

Logical Relationship of N-Acetyl Sulfadiazine's Action

Caption: Prodrug action of N-Acetyl Sulfadiazine.

Quantitative Data

Due to the lack of direct inhibitory activity, specific Ki or IC50 values for N-Acetyl Sulfadiazine against DHPS are not commonly reported in the literature. The focus of quantitative analysis is typically on the parent compound, sulfadiazine.

| Compound | Target Enzyme | Organism | Inhibition Constant (Ki) | Reference |

| Sulfadiazine | Dihydropteroate Synthase | Escherichia coli | 2.5 x 10⁻⁶ M | [1] |

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

A common method to determine the inhibitory activity of sulfonamides is a continuous spectrophotometric coupled-enzyme assay.

Principle: The production of pyrophosphate (PPi) during the DHPS-catalyzed reaction is coupled to the oxidation of NADH by PPi-dependent phosphofructokinase (PFK), aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials and Reagents:

-

Purified DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

This compound and Sulfadiazine (as inhibitor and control)

-

Coupling enzymes: PPi-dependent PFK, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase

-

Fructose-6-phosphate

-

NADH

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, coupling enzymes, fructose-6-phosphate, and NADH.

-

Add varying concentrations of the test compound (this compound) or control inhibitor (Sulfadiazine) to the reaction mixture.

-

Initiate the reaction by adding the substrates, DHPPP and PABA.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities and determine the IC50 and/or Ki values by non-linear regression analysis.

Experimental Workflow: DHPS Inhibition Assay

Caption: Workflow for DHPS inhibition assay.

In Vivo Deacetylation Assay

To assess the conversion of N-Acetyl Sulfadiazine to sulfadiazine, pharmacokinetic studies in animal models are employed.

Principle: this compound is administered to the animal, and blood and urine samples are collected over time. The concentrations of both the acetylated metabolite and the parent drug are quantified using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS). The 13C6 label allows for unambiguous differentiation from any endogenous compounds.

Procedure:

-

Administer a known dose of this compound to the test animal (e.g., intravenously or orally).

-

Collect blood and urine samples at predefined time points.

-

Process the samples (e.g., protein precipitation for plasma, dilution for urine).

-

Analyze the samples by LC-MS to quantify the concentrations of this compound and the deacetylated product, Sulfadiazine-13C6.

-

Perform pharmacokinetic analysis to determine parameters such as the area under the curve (AUC) for both compounds and the rate of conversion.

Conclusion

The mechanism of action of this compound is indirect. While it lacks significant direct inhibitory activity against its ultimate target, dihydropteroate synthase, it can serve as a prodrug that is metabolically converted to the active antibacterial agent, sulfadiazine. This understanding is paramount for the accurate interpretation of metabolic and pharmacokinetic studies that utilize this stable isotope-labeled compound. Future research could further quantify the efficiency of deacetylation across different species and tissues to refine pharmacokinetic models.

References

- 1. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl Sulfadiazine-13C6

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl Sulfadiazine-13C6 is the isotopically labeled form of N-Acetyl Sulfadiazine, the primary metabolite of the sulfonamide antibiotic, Sulfadiazine.[1] As a stable isotope-labeled internal standard, it plays a critical role in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.[1][2][3] This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for their determination. Understanding these properties is essential for its effective application in drug metabolism and pharmacokinetic (DMPK) studies, bioanalytical method development, and toxicological assessments.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems. While specific experimental data for the 13C6 isotopologue is limited, the properties are expected to be nearly identical to the unlabeled compound. The following table summarizes the available data.

| Property | Value | Source |

| Chemical Formula | C₆(¹³C)₆H₁₂N₄O₃S | [4][5] |

| Molecular Weight | 298.27 g/mol | [4][5] |

| Appearance | White Solid | [6] |

| Melting Point | 249-251°C (unlabeled) | [] |

| Solubility (unlabeled) | Slightly soluble in DMSO and Methanol | [] |

| XLogP3 (Computed) | -0.2 | [8] |

| Storage | 2-8°C Refrigerator | [6] |

It is important to note that the melting point and solubility data are for the unlabeled N-Acetyl Sulfadiazine. The isotopic labeling is not expected to significantly alter these macroscopic physical properties.

Metabolic Pathway of Sulfadiazine

N-Acetyl Sulfadiazine is the major metabolite of Sulfadiazine, formed via N-acetylation in the liver.[9][10] This metabolic conversion is a critical aspect of Sulfadiazine's pharmacokinetics.

Caption: Metabolic conversion of Sulfadiazine to N-Acetyl Sulfadiazine.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable physicochemical data. The following sections outline methodologies for determining key properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

Caption: Experimental workflow for determining aqueous solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at a high speed to pellet the undissolved solid.

-

Sampling: A carefully measured aliquot of the clear supernatant is removed.

-

Quantification: The concentration of this compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).[]

-

Replicate Analysis: The experiment is performed in triplicate to ensure the reproducibility of the results.

Determination of pKa by HPLC

The ionization constant (pKa) is a critical parameter that influences a drug's solubility, absorption, and distribution. A reliable method for determining the pKa of sulfonamides utilizes reverse-phase HPLC.[11]

Caption: Experimental workflow for pKa determination using HPLC.

Methodology:

-

Mobile Phase Preparation: A series of mobile phases consisting of an organic modifier (e.g., acetonitrile) and aqueous buffers are prepared across a range of pH values (e.g., pH 2 to 8). The ionic strength of the buffers should be kept constant.

-

Chromatographic System: A reverse-phase HPLC system with a C18 column is used. The column temperature is maintained at a constant value.

-

Sample Analysis: A solution of this compound is injected into the HPLC system with each mobile phase of a specific pH. The retention time is recorded.

-

Calculation of Retention Factor (k): The retention factor is calculated for each pH using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time of the column.

-

Data Analysis: A plot of the retention factor (k) versus the pH of the mobile phase is generated. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Spectral Data

Mass Spectrometry (MS-MS) of Unlabeled N-Acetyl Sulfadiazine:

-

Negative Ion Mode Fragments: m/z 227.0944, 134.0615, 211.0991, 136.0518, 291.0564[12]

Conclusion

This compound is an indispensable tool in modern bioanalysis. While a complete experimental dataset for its physicochemical properties is not fully available, the information for the unlabeled analogue, combined with established analytical protocols, provides a strong foundation for its effective use. The data and methodologies presented in this guide are intended to support researchers in the accurate and reliable application of this stable isotope-labeled standard in their studies. Further experimental characterization of the labeled compound would be beneficial to the scientific community.

References

- 1. N-Acetyl Sulfadiazine Reference Standard|RUO [benchchem.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | C12H12N4O3S | CID 46780050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. karger.com [karger.com]

- 11. scielo.br [scielo.br]

- 12. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to N-Acetyl Sulfadiazine-¹³C₆: Molecular Weight and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and analytical characterization of N-Acetyl Sulfadiazine and its stable isotope-labeled counterpart, N-Acetyl Sulfadiazine-¹³C₆. This information is critical for researchers engaged in pharmacokinetic studies, drug metabolism analysis, and quantitative bioanalytical assays.

Core Compound Data

A precise understanding of the molecular weight is fundamental for all quantitative and qualitative analytical work. The incorporation of six ¹³C atoms in N-Acetyl Sulfadiazine-¹³C₆ results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification of N-Acetyl Sulfadiazine.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| N-Acetyl Sulfadiazine | C₁₂H₁₂N₄O₃S | 292.31[1][2] |

| N-Acetyl Sulfadiazine-¹³C₆ | ¹³C₆C₆H₁₂N₄O₃S | 298.27[3][4][5] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate determination of the molecular weight of N-Acetyl Sulfadiazine and its isotopologue is routinely achieved using high-resolution mass spectrometry (HRMS). The following protocol outlines a typical workflow for compound identification and molecular weight confirmation.

Objective: To accurately determine the molecular mass of N-Acetyl Sulfadiazine and N-Acetyl Sulfadiazine-¹³C₆.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

-

Electrospray Ionization (ESI) source

Materials:

-

N-Acetyl Sulfadiazine reference standard

-

N-Acetyl Sulfadiazine-¹³C₆ reference standard

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

Formic acid

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of N-Acetyl Sulfadiazine and N-Acetyl Sulfadiazine-¹³C₆ in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare working solutions by diluting the stock solutions in an appropriate mobile phase to a final concentration suitable for mass spectrometric analysis (e.g., 1 µg/mL).

-

-

UHPLC Separation:

-

Equilibrate the UHPLC system with the initial mobile phase conditions. A typical reversed-phase separation might use a C18 column.

-

Inject a small volume (e.g., 1-5 µL) of the prepared working solution onto the column.

-

Elute the compound using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). The gradient is designed to ensure the compound elutes as a sharp peak.

-

-

Mass Spectrometric Analysis:

-

The eluent from the UHPLC is introduced into the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode to generate protonated molecular ions [M+H]⁺.

-

Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-500).

-

The high-resolution capabilities of the instrument allow for the determination of the accurate mass of the molecular ion.

-

-

Data Analysis:

-

Process the acquired data using specialized software.

-

Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

The most abundant ion in the mass spectrum will typically be the protonated molecule, [M+H]⁺.

-

The software will calculate the monoisotopic mass of the ion with high precision (typically to four or five decimal places).

-

The molecular weight of the neutral compound is calculated by subtracting the mass of a proton (1.007276 u) from the measured mass of the [M+H]⁺ ion.

-

Visualization of Metabolic Pathway

N-Acetyl Sulfadiazine is a primary metabolite of the antibiotic Sulfadiazine. The metabolic conversion involves the acetylation of the parent drug, a common biotransformation pathway for sulfonamides in the body.

Experimental Workflow for Compound Identification

The general workflow for identifying and confirming the molecular weight of a compound like N-Acetyl Sulfadiazine-¹³C₆ in a research setting using LC-HRMS is a multi-step process.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. lcms.cz [lcms.cz]

- 3. karger.com [karger.com]

- 4. 2. Molecular Weight Determinations - Pharmaceutical Analysis [Book] [oreilly.com]

- 5. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of N-Acetyl Sulfadiazine-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl Sulfadiazine-13C6 is the isotopically labeled form of N-Acetyl Sulfadiazine (B1682646), the primary metabolite of the widely used sulfonamide antibiotic, Sulfadiazine. The incorporation of six carbon-13 atoms into the phenyl ring provides a stable, non-radioactive tracer essential for advanced pharmacokinetic and metabolic studies. This technical guide delves into the core biological role of N-Acetyl Sulfadiazine, with a specific focus on the utility of its 13C6-labeled counterpart in drug development. We will explore its metabolic fate, mechanism of action, and the experimental methodologies used to elucidate its properties.

Biological Role and Significance

The primary biological role of N-Acetyl Sulfadiazine is as a metabolite of Sulfadiazine.[1][] The acetylation of the parent drug is a crucial step in its metabolism, influencing its solubility, excretion, and potential for toxicity.[3][4] The 13C6-labeled version, this compound, serves as an invaluable internal standard for quantitative analysis in biological matrices, enabling precise tracking and quantification in metabolic studies.[][6][7] This is critical for determining the absorption, distribution, metabolism, and excretion (ADME) profiles of Sulfadiazine.[4]

Mechanism of Action

The antibacterial action of Sulfadiazine, and by extension, the context in which its metabolite N-Acetyl Sulfadiazine is formed, is rooted in the inhibition of folic acid synthesis in bacteria.[8] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS).[9][10] This enzyme is vital for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and some amino acids. By blocking this pathway, sulfonamides halt bacterial growth and replication. N-Acetyl Sulfadiazine itself is generally considered to have significantly less antibacterial activity than the parent compound.[9]

Metabolism of Sulfadiazine to N-Acetyl Sulfadiazine

The biotransformation of Sulfadiazine to N-Acetyl Sulfadiazine primarily occurs in the liver through the action of N-acetyltransferase (NAT) enzymes, particularly NAT2.[11][12] This metabolic process is a phase II detoxification reaction. The rate of acetylation can vary significantly among individuals due to genetic polymorphisms in the NAT2 enzyme, leading to "fast" and "slow" acetylator phenotypes.[3][11] This variation can impact the drug's efficacy and the potential for adverse reactions. Besides acetylation, Sulfadiazine can also undergo oxidation via cytochrome P450 enzymes (primarily CYP2C9) to form hydroxylamine (B1172632) metabolites, which are considered potentially toxic.[12][13]

Quantitative Data

The pharmacokinetic parameters of N-Acetyl Sulfadiazine have been studied in various species. The following tables summarize key quantitative data from a study in grass carp, which provides a valuable reference for its pharmacokinetic profile. It is important to note that these data are for the unlabeled metabolite, as this compound is used as a tool for such measurements rather than being the subject of direct in vivo studies of its own accord.

Table 1: Pharmacokinetic Parameters of N-Acetyl Sulfadiazine in Grass Carp Plasma Following Oral Administration of Sulfadiazine (50 mg/kg) [14][15][16]

| Parameter | 18 °C | 24 °C |

| Tmax (h) | 24.00 | 8.00 |

| Cmax (μg/mL) | 2.87 | 2.13 |

| AUC (μg/mL*h) | 165.18 | 89.17 |

| t1/2 (h) | 41.51 | 28.99 |

Table 2: Tissue Distribution of N-Acetyl Sulfadiazine in Grass Carp Following Oral Administration of Sulfadiazine (50 mg/kg) at 24°C [14]

| Tissue | Tmax (h) | Cmax (μg/g) | AUC (μg/g*h) | t1/2 (h) |

| Gill | 8.00 | 2.45 | 110.23 | 31.25 |

| Kidney | 8.00 | 3.89 | 169.43 | 30.12 |

| Liver | 8.00 | 2.98 | 134.56 | 32.47 |

| Muscle + Skin | 8.00 | 1.87 | 98.76 | 35.71 |

Experimental Protocols

Quantification of N-Acetyl Sulfadiazine in Biological Fluids

A common method for the determination of N-Acetyl Sulfadiazine in biological samples is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[][17]

-

Sample Preparation:

-

For plasma samples, proteins are precipitated using an appropriate agent (e.g., acetonitrile (B52724) or perchloric acid) and then centrifuged.

-

Urine samples are typically diluted with the mobile phase.

-

This compound is added as an internal standard at a known concentration to the samples before processing to correct for matrix effects and variations in extraction efficiency.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., citrate (B86180) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is adjusted to optimize the separation.

-

Detection: UV detection is typically performed at a wavelength of around 260-270 nm.[] For higher sensitivity and specificity, mass spectrometry (LC-MS/MS) is employed, monitoring for the specific mass transitions of N-Acetyl Sulfadiazine and its 13C6-labeled internal standard.

-

-

Quantification: A calibration curve is generated using known concentrations of unlabeled N-Acetyl Sulfadiazine. The concentration in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay is used to determine the inhibitory activity of sulfonamides on their target enzyme.[10][18][19]

-

Principle: This is a coupled enzyme assay where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

DHPS enzyme (purified)

-

DHFR enzyme (commercially available)

-

Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP)

-

Cofactor: NADPH

-

Inhibitor: Sulfadiazine (or other sulfonamides)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, DHPS, DHFR, and the inhibitor at various concentrations.

-

Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a mixture of the substrates (PABA and DHPPP) and NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Signaling Pathways and Workflows

The primary pathway of relevance is the metabolic pathway of Sulfadiazine. N-Acetyl Sulfadiazine itself is not known to directly participate in or modulate cellular signaling pathways. Its significance lies in being a product of the detoxification and elimination pathway of its parent drug.

Caption: Metabolic pathway of Sulfadiazine.

Caption: Experimental workflow for the DHPS inhibition assay.

Conclusion

N-Acetyl Sulfadiazine is the primary metabolite of the antibiotic Sulfadiazine, and its formation is a key aspect of the drug's pharmacokinetic profile. The 13C6-labeled version of this metabolite is not biologically active in terms of antibacterial effects or direct signaling but is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard allows for the precise and accurate quantification of Sulfadiazine and its metabolites in complex biological matrices. Understanding the metabolism of Sulfadiazine, including the role of N-acetylation, is crucial for optimizing its therapeutic use and minimizing the risk of adverse effects. The experimental protocols and data presented in this guide provide a framework for the continued study of this important class of antibiotics.

References

- 1. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetyl Sulfadiazine Reference Standard|RUO [benchchem.com]

- 6. symeres.com [symeres.com]

- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of cytochrome P450 and arylamine N-acetyltransferase isoforms involved in sulfadiazine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Understanding the 13C6 Label in N-Acetyl Sulfadiazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl Sulfadiazine-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the antibiotic sulfadiazine (B1682646) and its primary metabolite, N-Acetyl Sulfadiazine. This document details its synthesis, physicochemical properties, mechanism of action, and application in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

N-Acetyl Sulfadiazine is the principal metabolite of sulfadiazine, a sulfonamide antibiotic used in the treatment of bacterial infections. The monitoring of sulfadiazine and its metabolite levels in biological matrices is essential for pharmacokinetic and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis, as it mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.[1] The 13C6 label, incorporated into the phenyl ring of the molecule, provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte in mass spectrometry.

Physicochemical Properties

The introduction of six 13C atoms into the N-Acetyl Sulfadiazine molecule results in a precise mass increase without significantly altering its chemical and physical properties. This similarity is critical for its function as an effective internal standard.

| Property | N-Acetyl Sulfadiazine | This compound |

| Molecular Formula | C₁₂H₁₂N₄O₃S | ¹³C₆C₆H₁₂N₄O₃S |

| Molecular Weight | 292.31 g/mol | 298.27 g/mol [2] |

| CAS Number | 127-74-2 | 1217089-17-2[2] |

| pKa | 5.86[3] | ~5.86 (predicted) |

| Solubility | Slightly soluble in DMSO and Methanol.[4] | Slightly soluble in DMSO and Methanol (predicted). |

| Appearance | White to Off-White Solid[5] | White to Off-White Solid[6] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available 13C6-labeled aniline. The general synthetic strategy mirrors that of the unlabeled compound.

Experimental Protocol: Synthesis

Step 1: Acetylation of Aniline-13C6

-

Dissolve Aniline-13C6 in water and add concentrated hydrochloric acid.[7]

-

To this solution, add acetic anhydride.[7]

-

Immediately add a solution of sodium acetate (B1210297) in water to precipitate N-Acetyl-13C6-aniline (Acetanilide-13C6).[7]

-

Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.[7]

-

Recrystallize the product from ethanol/water.[7]

Step 2: Chlorosulfonation of N-Acetyl-13C6-aniline

-

In a flask equipped with a mechanical stirrer and cooled in a water bath, place freshly distilled chlorosulfonic acid.[4]

-

Gradually add the dried N-Acetyl-13C6-aniline to the chlorosulfonic acid while maintaining a low temperature.[4]

-

After the addition is complete, heat the mixture to approximately 60°C for two hours.[4]

-

Carefully pour the reaction mixture into ice-water with stirring to precipitate the product.[4]

-

Collect the solid 4-acetamido(13C6)benzenesulfonyl chloride by suction filtration and wash with cold water.[4]

Step 3: Condensation with 2-Aminopyrimidine (B69317)

-

Suspend 4-acetamido(13C6)benzenesulfonyl chloride and 2-aminopyrimidine in a suitable solvent such as pyridine (B92270) or a mixture of acetone (B3395972) and pyridine.

-

Heat the mixture under reflux for several hours.

-

After cooling, pour the reaction mixture into water to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol-water).

Synthesis Workflow

Mechanism of Action and Metabolism

N-Acetyl Sulfadiazine is a metabolite of sulfadiazine, and its biological activity is primarily attributed to the parent drug. Sulfadiazine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is essential for the synthesis of folic acid in bacteria, a crucial component for DNA and protein synthesis.[8] By blocking this pathway, sulfadiazine inhibits bacterial growth.

In humans and other animals, sulfadiazine is metabolized in the liver, primarily through N-acetylation, to form N-Acetyl Sulfadiazine.[3] This metabolite is generally less active than the parent drug but has different solubility properties, which can influence its renal clearance and potential for crystalluria. The rate of acetylation can vary between individuals ("fast" vs. "slow" acetylators).[3]

Application in Quantitative Analysis

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of sulfadiazine and N-Acetyl Sulfadiazine in various biological matrices such as plasma, serum, urine, and tissue samples.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation

-

To a 100 µL aliquot of the biological sample (e.g., plasma), add 10 µL of a known concentration of this compound solution in a suitable solvent (e.g., methanol).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

N-Acetyl Sulfadiazine: Monitor the transition of the precursor ion (m/z 293.1) to a specific product ion.

-

This compound: Monitor the transition of the precursor ion (m/z 299.1) to the corresponding product ion.

-

Sulfadiazine: Monitor the transition of the precursor ion (m/z 251.1) to a specific product ion.

-

3. Quantification

The concentration of N-Acetyl Sulfadiazine and sulfadiazine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve constructed using known concentrations of the analytes and a fixed concentration of the internal standard.

Experimental Workflow

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of sulfadiazine. Its use as an internal standard in LC-MS/MS assays ensures the generation of accurate and reliable quantitative data, which is fundamental for understanding the pharmacokinetics, metabolism, and potential toxicity of this important antibiotic. This guide provides the essential technical information to facilitate its effective application in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C12H12N4O3S | CID 46780050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aniline-13C6 | 100849-37-4 | FA176262 | Biosynth [biosynth.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lgcstandards.com [lgcstandards.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for N-Acetyl Sulfadiazine-13C6 in ADME Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl Sulfadiazine-¹³C₆ is the stable isotope-labeled form of N-Acetyl Sulfadiazine, the primary metabolite of the sulfonamide antibiotic, Sulfadiazine. The incorporation of six ¹³C atoms provides a distinct mass shift, making it an invaluable tool for absorption, distribution, metabolism, and excretion (ADME) studies. The use of ¹³C-labeled compounds allows for the precise differentiation and quantification of the drug and its metabolites from endogenous molecules, thereby eliminating matrix effects and improving the accuracy of pharmacokinetic and metabolic profiling.[1][2][3]

These application notes provide a comprehensive overview of the use of N-Acetyl Sulfadiazine-¹³C₆ in ADME studies, including detailed experimental protocols and data presentation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₄O₃S | PubChem CID: 46780050 |

| Molecular Weight | 298.27 g/mol | PubChem CID: 46780050 |

| IUPAC Name | N-[4-(pyrimidin-2-ylsulfamoyl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl]acetamide | PubChem CID: 46780050 |

| CAS Number | 1217089-17-2 | PubChem CID: 46780050 |

| Solubility | Slightly soluble in DMSO and Methanol | BOC Sciences |

Metabolic Pathway of Sulfadiazine

Sulfadiazine undergoes metabolism in the liver primarily through acetylation to form N-Acetyl Sulfadiazine. A minor pathway involves hydroxylation.[4][5] The polymorphic nature of N-acetyltransferase 2 (NAT2) can lead to different acetylation rates in individuals, classifying them as "fast" or "slow" acetylators.[4] Cytochrome P450 enzymes, specifically CYP2C9, are involved in the formation of hydroxylated metabolites.[6]

Experimental Protocols

In Vivo Pharmacokinetic Study in Animal Models

This protocol describes a typical pharmacokinetic study in an animal model (e.g., rodents, pigs, or fish) to determine the ADME profile of N-Acetyl Sulfadiazine-¹³C₆.

Workflow:

Materials:

-

N-Acetyl Sulfadiazine-¹³C₆

-

Vehicle for administration (e.g., saline, corn oil)

-

Animal model (e.g., Sprague-Dawley rats)

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Sample storage freezer (-80°C)

-

Solvents for extraction (e.g., acetonitrile, methanol)

-

Solid Phase Extraction (SPE) cartridges (optional)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS)

Procedure:

-

Dosing:

-

Acclimate animals to the experimental conditions.

-

Fast animals overnight before dosing (with access to water).

-

Prepare a dosing solution of N-Acetyl Sulfadiazine-¹³C₆ in the appropriate vehicle.

-

Administer a single oral or intravenous dose of N-Acetyl Sulfadiazine-¹³C₆.

-

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate route (e.g., tail vein, jugular vein).

-

Process blood to obtain plasma by centrifugation.

-

House animals in metabolic cages to collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

-

At the end of the study, euthanize animals and harvest tissues of interest (e.g., liver, kidneys, muscle).

-

-

Sample Preparation:

-

Plasma: Precipitate proteins by adding a 3-fold volume of cold acetonitrile. Vortex and centrifuge. Collect the supernatant.

-

Urine: Dilute with water or mobile phase as needed.

-

Feces/Tissues: Homogenize in an appropriate buffer or solvent. Perform liquid-liquid or solid-phase extraction to isolate the analyte and its metabolites.

-

Evaporate the solvent from the extracts and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the quantification of N-Acetyl Sulfadiazine-¹³C₆ and its potential metabolites.

-

Use a suitable C18 column for chromatographic separation.

-

Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the parent compound and expected metabolites.

-

Monitor specific multiple reaction monitoring (MRM) transitions for the labeled compound and its unlabeled counterpart (if co-administered).

-

In Vitro Metabolism Study

This protocol is designed to investigate the metabolic stability and identify the enzymes responsible for the metabolism of N-Acetyl Sulfadiazine-¹³C₆.

Materials:

-

N-Acetyl Sulfadiazine-¹³C₆

-

Liver microsomes or hepatocytes (human or animal)

-

NADPH regenerating system

-

Incubation buffer (e.g., phosphate (B84403) buffer)

-

Quenching solution (e.g., cold acetonitrile)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare an incubation mixture containing liver microsomes or hepatocytes, buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding N-Acetyl Sulfadiazine-¹³C₆.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction by adding a cold quenching solution.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to determine the disappearance of the parent compound and the formation of metabolites.

-

-

Reaction Phenotyping (Optional):

-

To identify the specific enzymes involved, perform incubations with recombinant cytochrome P450 enzymes or in the presence of specific chemical inhibitors.

-

Data Presentation

Pharmacokinetic Parameters of N-Acetyl Sulfadiazine (Unlabeled)

The following tables summarize pharmacokinetic data for unlabeled N-Acetyl Sulfadiazine from studies in grass carp (B13450389) and pigs. This data can serve as a reference for designing studies with the ¹³C₆-labeled compound.

Table 1: Pharmacokinetic Parameters of N-Acetyl Sulfadiazine in Grass Carp after a Single Oral Dose of Sulfadiazine (50 mg/kg) [7]

| Parameter | 18°C | 24°C |

| Plasma | ||

| Cmax (μg/mL) | 1.83 | 0.53 |

| Tmax (h) | 16.00 | 8.00 |

| AUC₀₋∞ (μg·h/mL) | 87.12 | 10.37 |

| T₁/₂ (h) | 26.17 | 10.65 |

| Liver | ||

| Cmax (μg/g) | 10.15 | 6.77 |

| Tmax (h) | 16.00 | 8.00 |

| AUC₀₋∞ (μg·h/g) | 499.04 | 225.04 |

| T₁/₂ (h) | 30.59 | 15.65 |

| Kidney | ||

| Cmax (μg/g) | 27.67 | 11.23 |

| Tmax (h) | 16.00 | 8.00 |

| AUC₀₋∞ (μg·h/g) | 1715.31 | 557.73 |

| T₁/₂ (h) | 36.56 | 21.01 |

| Muscle + Skin | ||

| Cmax (μg/g) | 3.51 | 0.65 |

| Tmax (h) | 16.00 | 8.00 |

| AUC₀₋∞ (μg·h/g) | 213.25 | 20.93 |

| T₁/₂ (h) | 35.80 | 12.00 |

Table 2: Pharmacokinetic Parameters of Sulfadiazine and its Metabolites in Pigs after Intravenous Administration [4]

| Compound | Elimination Half-life (h) | Plasma Protein Binding (%) | Renal Clearance (mL/min/kg) |

| Sulfadiazine | 4.9 | 16.1 | 0.49 |

| N-Acetyl Sulfadiazine | - | 35.9 | 1.05 |

| 4-Hydroxy Sulfadiazine | - | 19.8 | 1.14 |

Conclusion

N-Acetyl Sulfadiazine-¹³C₆ is a critical tool for conducting definitive ADME studies of Sulfadiazine. Its use allows for accurate quantification and metabolite profiling, leading to a better understanding of the drug's pharmacokinetic properties. The protocols and data presented here provide a framework for researchers to design and execute robust ADME studies, ultimately contributing to the development of safer and more effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of N-Acetyl Sulfadiazine in Biological Matrices using N-Acetyl Sulfadiazine-13C6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of N-Acetyl Sulfadiazine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-Acetyl Sulfadiazine is the primary metabolite of the sulfonamide antibiotic, Sulfadiazine. Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, N-Acetyl Sulfadiazine-13C6. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest minimizes the impact of matrix effects and variations in sample preparation and instrument response.[1][2] The sample preparation is a straightforward protein precipitation procedure, making it suitable for high-throughput analysis.

Introduction

Sulfadiazine is a sulfonamide antibiotic used in both human and veterinary medicine to treat bacterial infections. Its metabolite, N-Acetyl Sulfadiazine, is a key component in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed.[4][5]

A significant challenge in quantitative LC-MS/MS is the potential for ion suppression or enhancement caused by co-eluting matrix components, which can adversely affect the accuracy and precision of the results. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for these matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This compound is an ideal internal standard for the quantification of N-Acetyl Sulfadiazine.

This application note provides a detailed protocol for the extraction and quantification of N-Acetyl Sulfadiazine from plasma, including sample preparation, LC-MS/MS conditions, and representative quantitative data.

Experimental

Materials and Reagents

-

N-Acetyl Sulfadiazine: Reference standard

-

This compound: Internal standard (IS)

-

Acetonitrile (ACN): HPLC or LC-MS grade

-

Formic Acid (FA): LC-MS grade

-

Water: Deionized, 18 MΩ·cm or higher purity

-

Control plasma (e.g., human, rat, etc.)

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare stock solutions of N-Acetyl Sulfadiazine and this compound by dissolving the appropriate amount of each compound in a suitable solvent such as methanol (B129727) or acetonitrile.

Working Standard Solutions: Prepare serial dilutions of the N-Acetyl Sulfadiazine stock solution in 50:50 acetonitrile:water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

-

Vortex mix for 1 minute to precipitate the proteins.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography: A typical reversed-phase chromatographic separation can be achieved using a C18 column.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |

Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 500 °C |

| Nebulizer Gas | 50 psi |

| Collision Gas | Argon |

Table 1: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| N-Acetyl Sulfadiazine | 293.1 | 198.0 | 100 | 20 |

| This compound | 299.1 | 204.0 | 100 | 20 |

Note: Collision energy and other MS parameters may require optimization for the specific instrument used.

Results and Discussion

Linearity and Sensitivity

The method demonstrates excellent linearity over a specified concentration range. A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 2: Representative Quantitative Performance

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy at LLOQ | 85 - 115% |

| Precision at LLOQ (CV%) | < 20% |

These values are representative and should be established for each specific assay and matrix.

Accuracy and Precision

The accuracy and precision of the method are typically evaluated by analyzing QC samples at low, medium, and high concentrations within the calibration range on multiple days.

Table 3: Representative Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |

| Low | 3 | 98.5 | 4.2 | 101.2 | 5.5 |

| Medium | 100 | 102.1 | 2.8 | 100.5 | 3.9 |

| High | 800 | 99.2 | 1.9 | 98.7 | 2.7 |

These values are representative and should be established for each specific assay and matrix.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of N-Acetyl Sulfadiazine in plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and procedural variability. The simple protein precipitation sample preparation makes this method suitable for high-throughput bioanalytical studies. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the pharmacokinetic and metabolic analysis of sulfadiazine.

References

- 1. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Sulfadiazine in Human Plasma Using N-Acetyl Sulfadiazine-13C6 as a Stable Isotope-Labeled Internal Standard

Audience: This document is intended for researchers, scientists, and professionals in drug development and clinical diagnostics involved in the quantitative analysis of sulfonamide antibiotics.

Abstract This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of Sulfadiazine in human plasma. The method utilizes N-Acetyl Sulfadiazine-13C6, a stable isotope-labeled (SIL) metabolite, as the internal standard (IS) to ensure high accuracy by correcting for matrix effects and variations during sample processing. Sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.

Introduction